2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid
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Overview
Description
2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines fluorenyl, tert-butoxycarbonyl, and phenyloctahydropyrrolo groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid typically involves multiple steps, including the protection of functional groups, cyclization, and coupling reactions. The process often starts with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of the tert-butoxycarbonyl (Boc) group. The final steps involve cyclization and coupling to form the octahydropyrrolo[3,4-C]pyrrole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Shares the fluorenylmethoxycarbonyl group but differs in the rest of the structure.
Fmoc-Diphenylalanine: Another compound with the Fmoc group, used in peptide synthesis.
Uniqueness
2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
Molecular Formula |
C33H34N2O6 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C33H34N2O6/c1-31(2,3)41-30(39)35-19-32(22-11-5-4-6-12-22)18-34(20-33(32,21-35)28(36)37)29(38)40-17-27-25-15-9-7-13-23(25)24-14-8-10-16-26(24)27/h4-16,27H,17-21H2,1-3H3,(H,36,37) |
InChI Key |
JOFBNROICOCKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CN(CC2(C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6 |
Origin of Product |
United States |
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